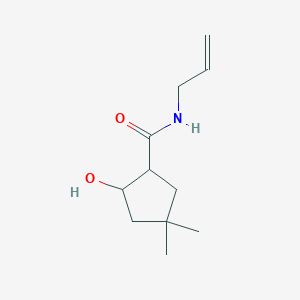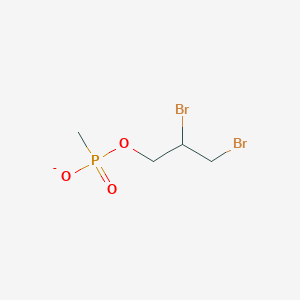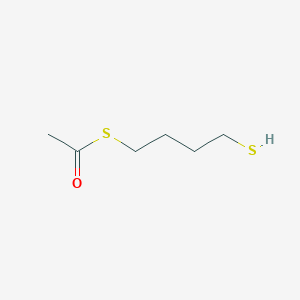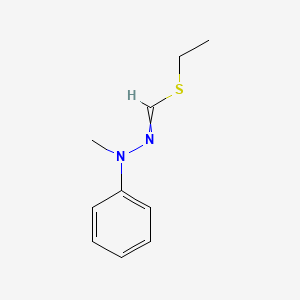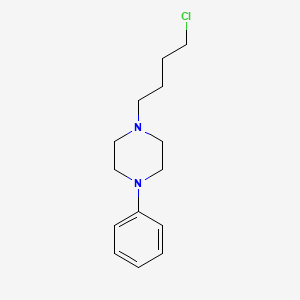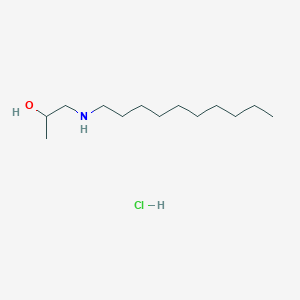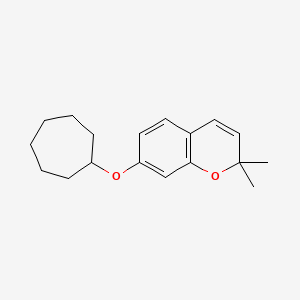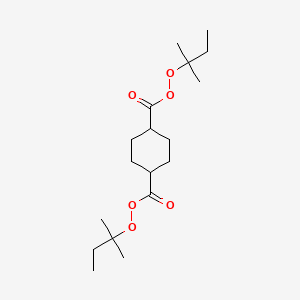
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is an organic peroxide compound with the molecular formula C18H32O6. It is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2-methylbutan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to specific conditions to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate has a wide range of scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems and its ability to generate free radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylidenebis(tert-amyl) peroxide: Similar in structure and used as an initiator in polymerization reactions.
Bis(2-methylbutan-2-yl) butanedioate: Another peroxide compound with similar applications in polymerization and chemical synthesis.
Uniqueness
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxide compounds. Its ability to generate free radicals under controlled conditions makes it particularly valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
114546-85-9 |
|---|---|
Molekularformel |
C18H32O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate |
InChI |
InChI=1S/C18H32O6/c1-7-17(3,4)23-21-15(19)13-9-11-14(12-10-13)16(20)22-24-18(5,6)8-2/h13-14H,7-12H2,1-6H3 |
InChI-Schlüssel |
GMOJBWLYXOWQID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOC(=O)C1CCC(CC1)C(=O)OOC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


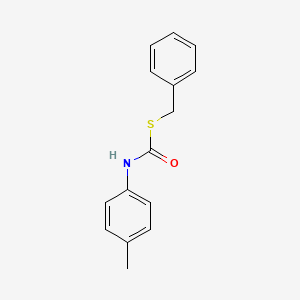
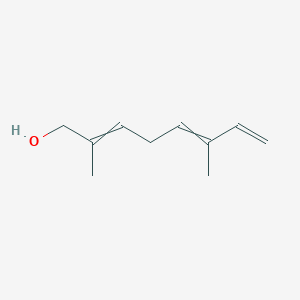


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
